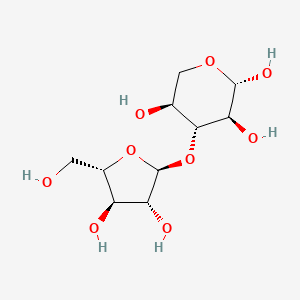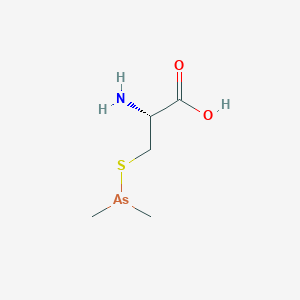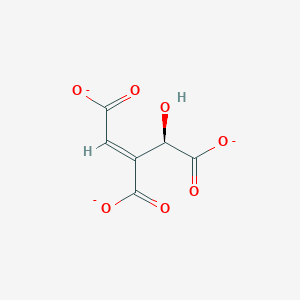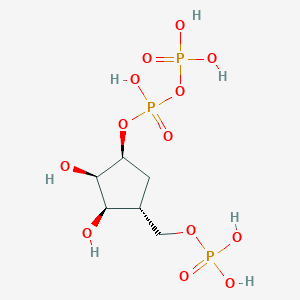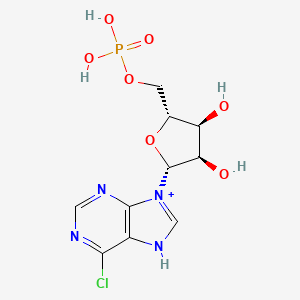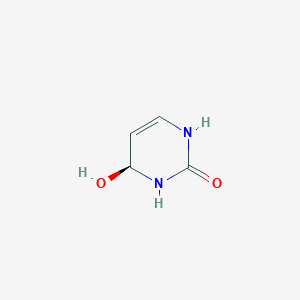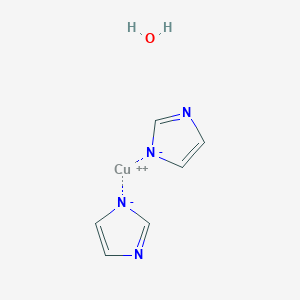
copper;imidazol-3-ide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;imidazol-3-ide;hydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;hydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method is the reaction of copper(II) sulfate with imidazole in an aqueous solution, which results in the formation of the desired coordination compound. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;imidazol-3-ide;hydrate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where imidazole ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as pyridine, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction typically results in copper(I) species .
Applications De Recherche Scientifique
Copper;imidazol-3-ide;hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of copper;imidazol-3-ide;hydrate involves the coordination of copper ions with imidazole ligands, which can interact with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;imidazole complex: Similar coordination environment but without the hydrate component.
Copper;histidine complex: Features histidine ligands instead of imidazole, often found in biological systems.
Copper;triazole complex: Contains triazole ligands, offering different reactivity and applications.
Uniqueness
Copper;imidazol-3-ide;hydrate is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. The presence of water molecules in the coordination sphere can influence the stability and solubility of the compound, making it suitable for various applications.
Propriétés
Formule moléculaire |
C6H8CuN4O |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
copper;imidazol-3-ide;hydrate |
InChI |
InChI=1S/2C3H3N2.Cu.H2O/c2*1-2-5-3-4-1;;/h2*1-3H;;1H2/q2*-1;+2; |
Clé InChI |
CYMFJBATQBNETD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C[N-]1.C1=CN=C[N-]1.O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


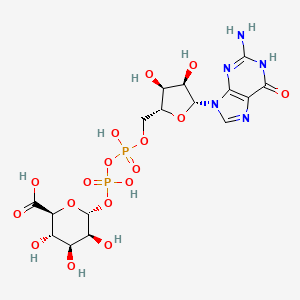
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
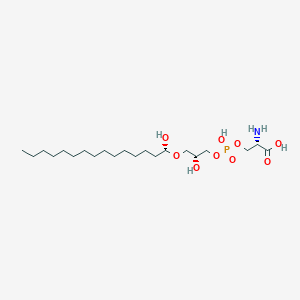
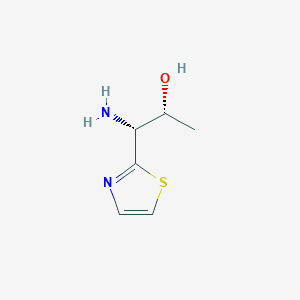
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
